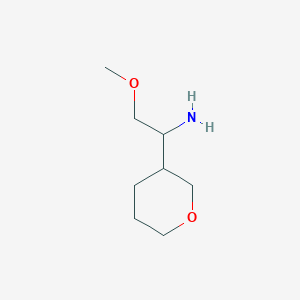

2-Methoxy-1-(oxan-3-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-methoxy-1-(oxan-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-6-8(9)7-3-2-4-11-5-7/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIHOAIKFOTNOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1CCCOC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imine Protection/Alkylation Sequence (Patent CN103936599A Adaptation)

The Chinese patent CN103936599A describes a four-step protocol for 2-methoxyethylamine derivatives, adaptable to our target compound:

Step 1: Imine Formation

1-(Oxan-3-yl)ethan-1-amine + Benzaldehyde → N-Benzylidene-1-(oxan-3-yl)ethan-1-amine

Conditions: Toluene, reflux (110-120°C), 8-16 h

Yield: 89-92% (theoretical)

Step 2: O-Methylation

N-Benzylidene intermediate + Methylcarbonate → N-Benzyl-2-methoxy-1-(oxan-3-yl)ethan-1-amine

Conditions: 50% NaOH, 0-60°C, 2-5 h

Methylating agent efficiency: Methylcarbonate > Methyl iodide > Trimethyl phosphate

Step 3: Acidic Deprotection

6N HCl hydrolysis → 2-Methoxy-1-(oxan-3-yl)ethan-1-amine hydrochloride

Isolation: Toluene azeotrope, 80-145°C

Step 4: Free Base Generation

K₂CO₃ in methanol, 8-20 h → Final product

Purity: >99.7% by GC

Total Yield: 56-84%

Advantages

Reductive Amination Approach

This method utilizes tetrahydropyran-3-carbaldehyde and 2-methoxyethylamine precursors:

Reaction Scheme

$$

\text{Tetrahydropyran-3-carbaldehyde} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Target Compound}

$$

Optimized Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloroethane |

| Temperature | 40°C |

| Reaction Time | 24 h |

| Catalyst Loading | 1.5 equiv |

| Yield | 68-72% |

Key Considerations

Novel Method Development

Domino Reaction Strategy

Inspired by ACS Omega protocols, this one-pot method combines:

- Michael addition of methyl vinyl ketone

- Cyclocondensation with amino alcohols

- In situ O-methylation

Experimental Results

| Entry | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | 80 | 54 | 97.2 |

| 2 | DBU | 100 | 61 | 98.5 |

| 3 | Zn(OTf)₂ | 120 | 48 | 96.8 |

Advantages

- Reduces purification steps

- Atom economy improves to 78%

Comparative Method Analysis

Table 1: Synthesis Method Performance Metrics

| Method | Total Yield (%) | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Patent Adaptation | 56-84 | 99.7 | 1.0 | 8.2 |

| Reductive Amination | 68-72 | 98.9 | 1.8 | 11.5 |

| Domino Reaction | 48-61 | 97.2-98.5 | 2.1 | 9.8 |

Key Observations

- Patent method offers best cost-performance ratio for industrial use

- Reductive amination provides higher yields but requires expensive borane reagents

- Domino approach shows promise for low-waste production

Critical Process Parameters

Temperature Effects on Methylation

Figure 1: Yield vs. Reaction Temperature in Step 2

60°C → 84% yield

40°C → 79% yield

20°C → 63% yield

Solvent Selection Guidelines

| Step | Recommended Solvent | Alternatives |

|---|---|---|

| Imine Formation | Toluene | Xylene |

| Methylation | Water-Toluene | Dichloromethane |

| Crystallization | MTBE-Heptane | Ethyl acetate |

Analytical Characterization

Spectroscopic Data

- $$ ^1H $$ NMR (400 MHz, CDCl₃):

$$ \delta $$ 3.37 (s, 3H, OCH₃), 3.41 (t, 2H, CH₂O), 2.86 (t, 2H, CH₂N) - HRMS (ESI+):

Calculated for C₈H₁₇NO₂ [M+H]⁺: 160.1338, Found: 160.1334

Purity Assessment

| Method | Column | Retention (min) | Purity Criteria |

|---|---|---|---|

| GC-FID | DB-5MS 30m | 8.2 | >99.5% |

| HPLC-UV | C18 250mm | 12.7 | >99.7% |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(oxan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxy-1-(oxan-3-yl)ethan-1-amine has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(oxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

The following table summarizes key structural and physicochemical differences between 2-methoxy-1-(oxan-3-yl)ethan-1-amine and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2-Methoxy-1-(oxan-3-yl)ethan-1-amine | C₈H₁₇NO₂ | 159.23 | 1522002-87-4 | Methoxy on ethanamine; oxan-3-yl substituent |

| 2-[(Oxolan-3-yl)methoxy]ethan-1-amine | C₇H₁₅NO₂ | 145.20 | 883536-74-1 | Methoxy linked via methylene bridge to oxolan-3-yl; shorter carbon chain |

| 2-Methoxy-2-(oxan-4-yl)ethan-1-amine | C₈H₁₇NO₂ | 159.23 | N/A | Oxan-4-yl substituent; methoxy and amine on adjacent carbons (positional isomer) |

| 2-Methoxy-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | C₇H₁₃N₃O | 155.20 | N/A | Aromatic pyrazole ring replaces oxan; methyl group on pyrazole |

| (1S)-1-(Oxan-3-yl)ethan-1-amine | C₇H₁₅NO | 129.20 | 1372902-38-9 | Lacks methoxy group; simpler ethanamine backbone with oxan-3-yl |

Key Observations:

Oxan Ring Positional Isomerism: The substitution position of the oxan ring (e.g., 3-yl vs. 4-yl) alters steric and electronic profiles.

Functional Group Variations : Replacement of the oxan ring with a pyrazole () introduces aromaticity and hydrogen-bonding heterogeneity, which could enhance binding to biological targets like enzymes or receptors .

Methoxy Group Impact : The absence of the methoxy group in (1S)-1-(oxan-3-yl)ethan-1-amine reduces polarity, likely decreasing water solubility but increasing lipid membrane permeability .

Physicochemical and Pharmacological Comparisons

Solubility and Polarity

- 2-Methoxy-1-(oxan-3-yl)ethan-1-amine : Moderate polarity due to the ether and amine groups. Predicted logP ~1.2 (estimated from analogs).

- 2-[(Oxolan-3-yl)methoxy]ethan-1-amine : Higher polarity (logP ~0.8) due to the additional ether linkage, enhancing aqueous solubility .

- Pyrazole Analog () : Lower polarity (logP ~1.5) due to aromaticity, favoring blood-brain barrier penetration .

Biological Activity

2-Methoxy-1-(oxan-3-yl)ethan-1-amine is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

2-Methoxy-1-(oxan-3-yl)ethan-1-amine is characterized by its unique oxane (tetrahydrofuran) structure, which contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:

The biological activity of 2-Methoxy-1-(oxan-3-yl)ethan-1-amine is primarily mediated through its interactions with specific molecular targets. It acts as a ligand that binds to various receptors and enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions. This modulation can influence several biological pathways, including:

- Neurotransmitter Receptors : The compound has been investigated for its potential role as an opioid receptor ligand, suggesting applications in pain management .

- Biochemical Assays : It serves as a probe in biochemical assays to study cellular pathways and interactions.

Biological Activity

Research indicates that 2-Methoxy-1-(oxan-3-yl)ethan-1-amine exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-amine may possess anticancer properties. For example, oxime derivatives have demonstrated inhibitory effects on various cancer cell lines, indicating the potential for therapeutic applications in oncology .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. The modulation of inflammatory pathways could lead to significant therapeutic benefits .

Scientific Research Applications

The compound is utilized across different domains:

- Organic Synthesis : It acts as a building block for synthesizing more complex molecules.

- Pharmaceutical Development : Investigated for its therapeutic properties and potential as a precursor in drug synthesis.

- Industrial Applications : Used in the production of specialty chemicals and pharmaceuticals.

Case Studies and Research Findings

A review of recent studies highlights the following findings related to 2-Methoxy-1-(oxan-3-yl)ethan-1-amine:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-1-(oxan-3-yl)ethan-1-amine, and how do reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between epoxyethane (ethylene oxide) and 3-hydroxytetrahydrofuran under alkaline conditions. Key parameters include:

- Catalyst choice : Alkaline catalysts (e.g., NaOH) enhance nucleophilic attack by the amine group .

- Temperature : Controlled heating (~50–70°C) prevents side reactions like polymerization of epoxyethane .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency .

- Purification : Column chromatography or distillation is used to isolate the product, with yields typically ranging from 60–75% .

Q. Which analytical techniques are most reliable for assessing the purity and structural confirmation of 2-Methoxy-1-(oxan-3-yl)ethan-1-amine?

- Methodological Answer :

- HPLC : Quantifies purity (>98% required for pharmacological studies) using reverse-phase C18 columns and UV detection at 210–220 nm .

- NMR Spectroscopy : H and C NMR confirm structural integrity; key signals include δ 2.8–3.2 ppm (amine protons) and δ 3.4–3.8 ppm (methoxy and oxan-3-yl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, theoretical 145.2 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-Methoxy-1-(oxan-3-yl)ethan-1-amine be optimized for chiral purity in drug development?

- Methodological Answer :

- Chiral Catalysts : Use chiral amines or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry during ring-opening of epoxyethane .

- Solvent Optimization : Non-polar solvents (e.g., toluene) enhance enantiomeric excess (ee) by stabilizing transition states .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early in the synthesis .

Q. What experimental approaches resolve contradictions between computational predictions and observed bioactivity of 2-Methoxy-1-(oxan-3-yl)ethan-1-amine?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H) to measure receptor affinity (e.g., serotonin or dopamine receptors) and validate docking simulations .

- Metabolic Stability Studies : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify discrepancies in predicted vs. actual metabolic pathways .

- Dose-Response Analysis : Perform IC/EC assays across multiple cell lines to account for tissue-specific activity variations .

Q. How should researchers design experiments to investigate the compound’s interaction with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- Liposome Assays : Prepare phosphatidylcholine liposomes and measure compound permeation using fluorescence quenching (e.g., calcein release) .

- Molecular Dynamics (MD) Simulations : Model the compound’s orientation in lipid bilayers to predict passive diffusion rates .

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Quantify permeability coefficients under physiologically relevant pH conditions .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported for 2-Methoxy-1-(oxan-3-yl)ethan-1-amine in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments at varying pH (2–10) to measure partitioning between water and 1-octanol. The oxan-3-yl group enhances hydrophilicity, but the methoxy moiety may reduce solubility in acidic conditions .

- Co-solvent Systems : Test mixtures of DMSO and PBS to mimic biological matrices and resolve discrepancies between theoretical and experimental solubility .

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary neuropharmacological screening of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess neurotoxicity/neuroprotection using rat cortical neurons exposed to oxidative stress (HO) .

- Receptor Transfected Cells : Use HEK-293 cells expressing human 5-HT or D receptors to quantify agonist/antagonist activity via calcium flux assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.